molecular formula C17H19ClN6 B607763 Unii-5H2QQ669K9 CAS No. 1207197-70-3

Unii-5H2QQ669K9

Cat. No.: B607763
CAS No.: 1207197-70-3
M. Wt: 342.8 g/mol
InChI Key: IXXZGBOSQDVMTC-UHFFFAOYSA-N
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Description

GSK1331268 is a synthetic organic compound known for its role as a positive modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has been studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as schizophrenia .

Preparation Methods

The synthesis of GSK1331268 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial production methods for GSK1331268 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

GSK1331268 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

GSK1331268 exerts its effects by modulating the activity of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By acting as a positive modulator, GSK1331268 enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to changes in cellular signaling pathways, which can have therapeutic effects in conditions such as schizophrenia .

Properties

CAS No.

1207197-70-3

Molecular Formula

C17H19ClN6

Molecular Weight

342.8 g/mol

IUPAC Name

2-[[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl]-1-methylbenzimidazole

InChI

InChI=1S/C17H19ClN6/c1-22-15-5-3-2-4-14(15)21-16(22)12-23-6-8-24(9-7-23)17-19-10-13(18)11-20-17/h2-5,10-11H,6-9,12H2,1H3

InChI Key

IXXZGBOSQDVMTC-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC=C(C=N4)Cl

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC=C(C=N4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1331268;  GSK 1331268;  GSK-1331268.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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